molecular formula C13H13Cl2NO B2836105 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline CAS No. 57521-19-4

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline

Cat. No. B2836105
CAS RN: 57521-19-4
M. Wt: 270.15
InChI Key: SMBVDPXPBHJOGJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, pressure, and other conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can provide valuable information about the compound’s structure and purity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Zhao, Lei, and Guo (2017) describe a method for synthesizing 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline, emphasizing its simplicity and suitability for large-scale production with a yield of 85% (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

  • Chemical Reactions and Transformations : Watanabe et al. (1984) explored the reduction of nitroarenes, including compounds similar to 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline, using formic acid and a ruthenium catalyst, achieving high conversion rates and selectivity (Yoshihisa Watanabe et al., 1984).

Pharmaceutical Research

  • Drug Development : Badawey and Kappe (1997) investigated the cytotoxic activity of substituted 4-chloro-3-(2-chloroethyl)-2-methylquinolines, including potential antineoplastic (anti-cancer) properties, showing promising results against various human tumor cell lines (E. A. Badawey & T. Kappe, 1997).

  • Antimicrobial Potential : The study by El-zohry and Abd-Alla (2007) revealed the antimicrobial properties of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one, a compound related to 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline, showing effectiveness as antimicrobial agents (M. El-zohry & M. Abd-Alla, 2007).

Analytical and Material Science Applications

  • Chemosensor Development : Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 compound, showing its efficacy as a chemosensor for detecting cadmium, a property potentially applicable to 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline (L. Prodi et al., 2001).

  • X-ray Mapping and Structural Analysis : The study by Albov et al. (2004) on substituted tetrahydroquinolines, including structural analysis through X-ray diffraction, provides insights into the molecular structure and properties, which are relevant for understanding compounds like 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline (D. V. Albov et al., 2004).

Safety And Hazards

Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could include more detailed structural analysis, testing under various conditions, or exploration of potential applications .

properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-8-9(6-7-14)12(15)10-4-3-5-11(17-2)13(10)16-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVDPXPBHJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326180
Record name 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline

CAS RN

57521-19-4
Record name 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
TH Brown, RJ Ife, DJ Keeling, SM Laing… - Journal of medicinal …, 1990 - ACS Publications
The 4-(arylamino) quinoline 4, previously described as an antiulcer compound, is shown to be an inhibitor of the gastric (H+/K+)-ATPase. It is postulated that l-arylpyrrolo [3, 2-c] …
Number of citations: 78 pubs.acs.org

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